Deferoxamine
Overview
Description
Deferoxamine, also known as desferrioxamine, is a chelating agent primarily used to treat iron and aluminum toxicity. It is a natural product isolated from the bacterium Streptomyces pilosus. This compound binds free iron and aluminum in the bloodstream, forming stable complexes that are excreted via the kidneys. This compound is particularly useful in treating conditions such as acute iron poisoning, hemochromatosis, and aluminum toxicity in patients undergoing dialysis .
Mechanism of Action
Deferoxamine works in treating iron toxicity by binding trivalent (ferric) iron (for which it has a strong affinity), forming ferrioxamine, a stable complex which is eliminated via the kidneys. 100 mg of this compound is capable of binding approximately 8.5 mg of trivalent (ferric) iron. This compound works in treating aluminum toxicity by binding to tissue-bound aluminum to form aluminoxamine, a stable, water-soluble complex. The formation of aluminoxamine increases blood concentrations of aluminum, resulting in an increased concentration gradient between the blood and dialysate, boosting the removal of aluminum during dialysis. 100 mg of this compound is capable of binding approximately 4.1 mg of aluminum.
This compound HAS...REMARKABLY HIGH AFFINITY FOR FERRIC IRON... IT...COMPETES FOR IRON OF FERRITIN & HEMOSIDERIN, BUT IT REMOVES ONLY SMALL AMOUNT OF IRON OF TRANSFERRIN. ... GIVEN ORALLY, this compound BINDS IRON IN LUMEN OF BOWEL & RENDERS THE METAL NONABSORBABLE.
IT READILY COMPLEXES WITH FERRIC ION TO FORM FERRIOXAMINE, COLORED, STABLE, WATER-SOL CHELATE; IT ALSO HAS LIMITED AFFINITY FOR FERROUS ION. /MESYLATE/
Biochemical Analysis
Biochemical Properties
. This interaction prevents iron from participating in harmful chemical reactions that can damage tissues and organs. Deferoxamine also binds to tissue-bound aluminum, forming aluminoxamine, which is water-soluble and can be excreted via the kidneys . The compound interacts with various biomolecules, including iron and aluminum ions, to mitigate their toxic effects on the body .
Cellular Effects
This compound has significant effects on various cell types and cellular processes. It reduces iron accumulation in cells, thereby decreasing oxidative stress and preventing cellular damage . In macrophages, this compound inhibits the translocation of 5-lipoxygenase to the nuclear fraction, reducing the production of pro-inflammatory cytokines such as interleukin-6 . Additionally, this compound has been shown to protect neurons from iron-induced oxidative stress, which is particularly relevant in neurodegenerative diseases like Huntington’s disease .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to free iron and aluminum ions, forming stable complexes that are excreted from the body . This binding prevents the ions from participating in redox reactions that generate harmful free radicals . This compound also influences gene expression by reducing the levels of iron-responsive proteins, thereby modulating cellular iron homeostasis . The compound’s ability to chelate iron and aluminum is central to its therapeutic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is metabolized primarily in the plasma, with minimal hepatic metabolism . Long-term studies have shown that continuous infusion of this compound can significantly reduce serum ferritin levels and improve cardiac function in patients with iron overload . Prolonged use can lead to complications such as retinal toxicity and infections related to intravenous catheters .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that this compound is most effective when administered at doses of 10-50 mg/kg, depending on the species . Higher doses can lead to toxic effects, including vision and hearing loss, as well as multi-organ failure . The compound’s efficacy in reducing brain water content and improving neurobehavioral scores has been demonstrated in models of intracerebral hemorrhage .
Metabolic Pathways
This compound is metabolized primarily by plasma enzymes, with some excretion occurring via the bile . The metabolic pathways involved in its degradation are not fully characterized, but some metabolites retain the ability to chelate iron . The compound’s biphasic elimination pattern includes a rapid initial phase followed by a slower phase, with a half-life of approximately six hours .
Transport and Distribution
This compound is distributed within the intracellular compartment and can chelate intracellular iron . It has a volume of distribution ranging from 0.6 to 1.33 L/kg . The compound is removable by hemodialysis and other extracorporeal drug removal techniques . Its ability to bind iron and aluminum ions facilitates their transport and elimination from the body .
Subcellular Localization
This compound affects the subcellular localization of iron-dependent enzymes. For example, it prevents the nuclear translocation of 5-lipoxygenase in macrophages, thereby reducing the production of pro-inflammatory cytokines . In neurons, this compound reduces iron accumulation in perinuclear vesicles, protecting cells from oxidative stress . These effects highlight the compound’s role in modulating cellular iron homeostasis and preventing iron-induced damage.
Preparation Methods
Synthetic Routes and Reaction Conditions: Deferoxamine is synthesized through a multistage process involving the fermentation of Streptomyces pilosus. The compound is then extracted and purified. The process includes adsorption and desorption of this compound on an adsorption resin, followed by direct precipitation of the this compound free base. This base is then contacted with methanesulfonic acid to form the this compound mesylate salt, which is isolated by precipitation .
Industrial Production Methods: In industrial settings, this compound is produced in large-scale fermentation tanks. The fermentation broth is processed to extract and purify the compound. The final product is often formulated as a lyophilized powder for injection, which can be reconstituted with sterile water for various routes of administration, including intramuscular, intravenous, and subcutaneous .
Chemical Reactions Analysis
Types of Reactions: Deferoxamine primarily undergoes chelation reactions, where it binds to metal ions such as iron (III) and aluminum. The compound contains three hydroxamic functional groups that form stable complexes with these metal ions .
Common Reagents and Conditions:
Iron (III) Chelation: this compound binds to trivalent iron (ferric iron) to form ferrioxamine, a stable complex that is excreted via the kidneys.
Aluminum Chelation: this compound binds to tissue-bound aluminum to form aluminoxamine, a water-soluble complex that is also excreted via the kidneys.
Major Products:
Ferrioxamine: Formed from the chelation of ferric iron.
Aluminoxamine: Formed from the chelation of aluminum.
Scientific Research Applications
Deferoxamine has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent to study metal ion interactions and to develop sensors for detecting metal ions.
Biology: Employed in studies of iron metabolism and homeostasis.
Medicine: Widely used in the treatment of iron overload conditions such as hemochromatosis and thalassemia. .
Industry: Utilized in the development of materials and sensors for detecting metal ions.
Comparison with Similar Compounds
Deferiprone: Another iron chelator used to treat iron overload.
Deferasirox: An oral iron chelator used for similar indications as deferoxamine.
Comparison:
This compound vs. Deferiprone: this compound is administered via injection, while deferiprone is taken orally.
This compound vs. Deferasirox: Deferasirox is also an oral chelator, offering a more convenient administration route compared to this compound.
This compound stands out for its versatility and effectiveness in treating metal toxicity, making it a valuable compound in both clinical and research settings.
Properties
IUPAC Name |
N-[5-[[4-[5-[acetyl(hydroxy)amino]pentylamino]-4-oxobutanoyl]-hydroxyamino]pentyl]-N'-(5-aminopentyl)-N'-hydroxybutanediamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H48N6O8/c1-21(32)29(37)18-9-3-6-16-27-22(33)12-14-25(36)31(39)20-10-4-7-17-28-23(34)11-13-24(35)30(38)19-8-2-5-15-26/h37-39H,2-20,26H2,1H3,(H,27,33)(H,28,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBQYURCVBFRUQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCN)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H48N6O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7022887 | |
Record name | Deferoxamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7022887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
560.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Deferoxamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014884 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
9.90e-02 g/L | |
Record name | Deferoxamine | |
Source | DrugBank | |
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Record name | Deferoxamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014884 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Deferoxamine works in treating iron toxicity by binding trivalent (ferric) iron (for which it has a strong affinity), forming ferrioxamine, a stable complex which is eliminated via the kidneys. 100 mg of deferoxamine is capable of binding approximately 8.5 mg of trivalent (ferric) iron. Deferoxamine works in treating aluminum toxicity by binding to tissue-bound aluminum to form aluminoxamine, a stable, water-soluble complex. The formation of aluminoxamine increases blood concentrations of aluminum, resulting in an increased concentration gradient between the blood and dialysate, boosting the removal of aluminum during dialysis. 100 mg of deferoxamine is capable of binding approximately 4.1 mg of aluminum., DEFEROXAMINE HAS...REMARKABLY HIGH AFFINITY FOR FERRIC IRON... IT...COMPETES FOR IRON OF FERRITIN & HEMOSIDERIN, BUT IT REMOVES ONLY SMALL AMOUNT OF IRON OF TRANSFERRIN. ... GIVEN ORALLY, DEFEROXAMINE BINDS IRON IN LUMEN OF BOWEL & RENDERS THE METAL NONABSORBABLE., IT READILY COMPLEXES WITH FERRIC ION TO FORM FERRIOXAMINE, COLORED, STABLE, WATER-SOL CHELATE; IT ALSO HAS LIMITED AFFINITY FOR FERROUS ION. /MESYLATE/ | |
Record name | Deferoxamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00746 | |
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Record name | DESFERRIOXAMINE | |
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CAS No. |
70-51-9 | |
Record name | Deferoxamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70-51-9 | |
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Record name | Deferoxamine | |
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Record name | Deferoxamine | |
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Record name | DEFEROXAMINE | |
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Record name | Deferoxamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014884 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
MP: 138-140 °C /MONOHYDRATE/; 172-175 °C /HYDROCHLORIDE/; 148-149 °C /METHANESULFONATE/, MP: 180-182 °C /N-ACETYL DERIV/, 138 - 140 °C | |
Record name | Deferoxamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00746 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | DESFERRIOXAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3311 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Deferoxamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014884 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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